
Lithium indoline-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium indoline-1-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their wide range of biological activities and applications in medicinal chemistry. This compound is particularly interesting because of its unique structure, which combines the properties of lithium salts and indole derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium indoline-1-carboxylate typically involves the lithiation of indoline followed by carboxylation. One common method involves treating indoline with n-butyllithium, which results in the formation of a lithium-indoline intermediate. This intermediate is then reacted with carbon dioxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same lithiation and carboxylation steps but utilizes industrial-grade reagents and equipment to ensure efficiency and safety.
化学反应分析
Types of Reactions
Lithium indoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The compound can undergo substitution reactions where different substituents replace the lithium or carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline-1-carboxylic acid, while reduction could produce indoline-1-methanol.
科学研究应用
Lithium indoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: This compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of lithium indoline-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
Lithium indole-2-carboxylate: A compound with a similar lithium-indole structure but different carboxylate positioning.
Uniqueness
Lithium indoline-1-carboxylate is unique due to its specific combination of lithium and indoline-1-carboxylate, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H8LiNO2 |
|---|---|
分子量 |
169.1 g/mol |
IUPAC 名称 |
lithium;2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C9H9NO2.Li/c11-9(12)10-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6H2,(H,11,12);/q;+1/p-1 |
InChI 键 |
VGUTUDWQJZINLP-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1CN(C2=CC=CC=C21)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


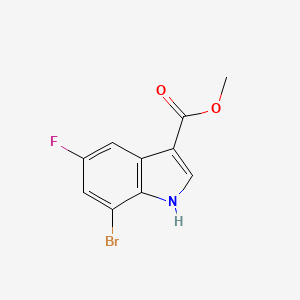
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)



![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)

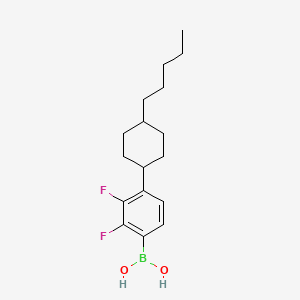
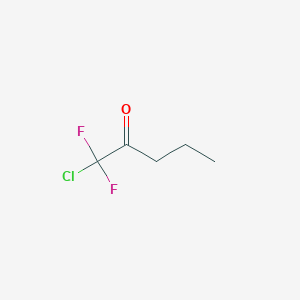
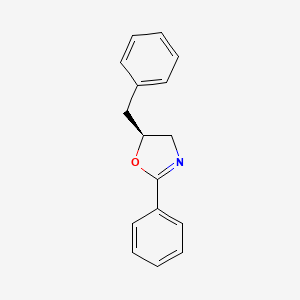
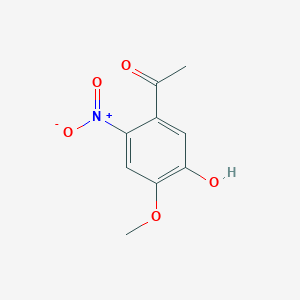
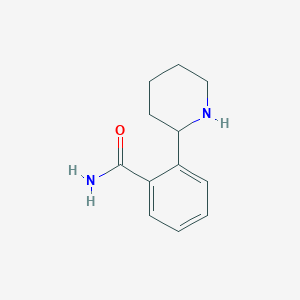
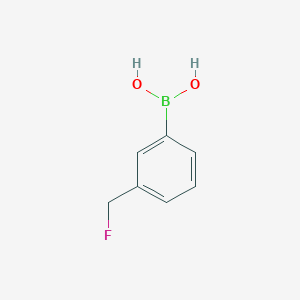
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)
